molecular formula C18H22BrFN4O3S B2392535 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide CAS No. 952289-03-1

4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide

Cat. No. B2392535
CAS RN: 952289-03-1
M. Wt: 473.36
InChI Key: OBRLDJUAOQINGH-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H22BrFN4O3S and its molecular weight is 473.36. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

A study investigated the corrosion inhibition properties of various piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research highlights the potential application of such compounds in protecting metals from corrosion, an area of significant interest in materials science (Kaya et al., 2016).

Synthesis and Structural Characterization of CCR5 Antagonists

Research on methylbenzenesulfonamide CCR5 antagonists, including synthetic processes and structural characterization, provides insights into the development of targeting preparations for preventing human HIV-1 infection. This study emphasizes the compound's relevance in medicinal chemistry for drug development (Cheng De-ju, 2015).

Synthesis and Molecular Structure Studies

Another study focused on the synthesis, molecular and crystal structure, and chemical transformations of 1-organosulfonyl-2-sila-5-piperazinones into 2-amino acid derivatives. These findings contribute to the field of organic chemistry, showcasing the versatility of organosulfonyl compounds in synthesizing complex molecules (Shipov et al., 2013).

A2B Adenosine Receptor Antagonists

Research identified a series of benzenesulfonamides as potent A2B adenosine receptor antagonists, highlighting their potential in therapeutic applications. This study underscores the importance of such compounds in developing treatments targeting adenosine receptors (Esteve et al., 2006).

properties

IUPAC Name

4-bromo-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-3-methoxypyridin-2-yl]-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrFN4O3S/c1-11-9-24(10-12(2)21-11)17-7-6-16(27-3)18(22-17)23-28(25,26)13-4-5-14(19)15(20)8-13/h4-8,11-12,21H,9-10H2,1-3H3,(H,22,23)/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRLDJUAOQINGH-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=NC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=NC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide

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